2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound known for its unique structural features and significant applications in various fields. The compound is characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group and a dimethyl group, making it a valuable entity in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2,2-dimethylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring may bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
2,2-Dimethyl-3-phenylpyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-[4-(Trifluoromethyl)phenyl]pyrrolidine: Lacks the dimethyl substitution, affecting its reactivity and applications.
Uniqueness: The presence of both the trifluoromethyl and dimethyl groups in 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine imparts unique properties, such as enhanced stability, lipophilicity, and specific biological activities, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H16F3N |
---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C13H16F3N/c1-12(2)11(7-8-17-12)9-3-5-10(6-4-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 |
InChI Key |
DHYPDDFXNXBVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCN1)C2=CC=C(C=C2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.